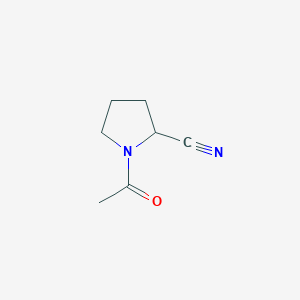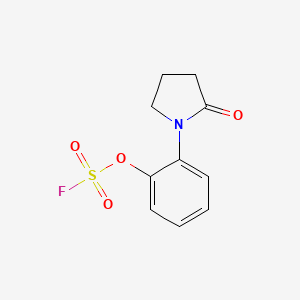
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine is a chemical compound that features a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring with an oxo group
Métodos De Preparación
The synthesis of 1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine typically involves the introduction of the fluorosulfonyloxy group to the phenyl ring, followed by the formation of the pyrrolidine ring. One common method involves the reaction of 2-fluorosulfonylphenol with a suitable pyrrolidine precursor under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction.
Análisis De Reacciones Químicas
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorosulfonyloxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties. The pyrrolidine ring and oxo group contribute to the compound’s overall stability and reactivity, allowing it to interact with biological molecules and pathways effectively.
Comparación Con Compuestos Similares
1-(2-Fluorosulfonyloxyphenyl)-2-oxopyrrolidine can be compared with similar compounds such as:
1-(2-Chlorosulfonyloxyphenyl)-2-oxopyrrolidine: Similar structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group.
1-(2-Methoxysulfonyloxyphenyl)-2-oxopyrrolidine: Contains a methoxysulfonyloxy group, offering different reactivity and properties.
1-(2-Hydroxysulfonyloxyphenyl)-2-oxopyrrolidine: Features a hydroxysulfonyloxy group, which affects its chemical behavior and applications. The uniqueness of this compound lies in its specific fluorosulfonyloxy group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
1-(2-fluorosulfonyloxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-5-2-1-4-8(9)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUBVNOBUZRKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
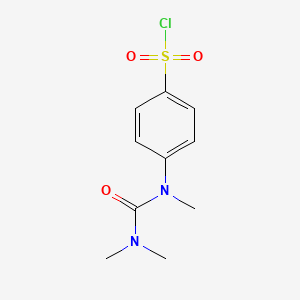

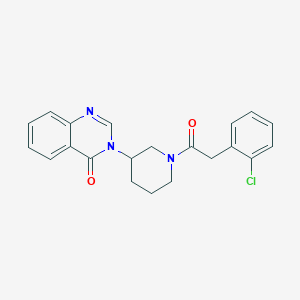
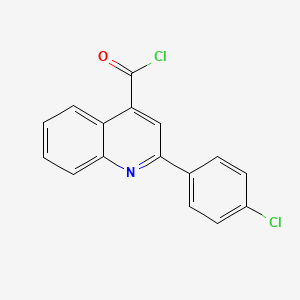
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2834283.png)
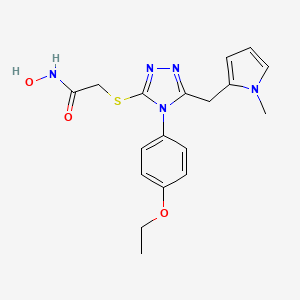
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanesulfonamide](/img/structure/B2834286.png)

![3-[2-Hydroxy-4-(methylsulfanyl)butyl]-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2834289.png)

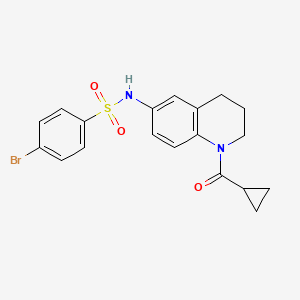
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)
